molecular formula C24H26N4O4S2 B2584989 N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide CAS No. 1169978-08-8

N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide

Cat. No.: B2584989
CAS No.: 1169978-08-8
M. Wt: 498.62
InChI Key: WQIHIMLZDPNRBO-UHFFFAOYSA-N
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Description

N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d]thiazole ring, a pyrazole ring, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved by reacting 4-ethoxyaniline with carbon disulfide and bromine to form 4-ethoxybenzo[d]thiazole.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3-methyl-1H-pyrazole with appropriate reagents.

    Coupling Reaction: The benzo[d]thiazole and pyrazole intermediates are then coupled using a suitable linker, such as a tosyl group, under specific conditions (e.g., using a base like potassium carbonate in a polar aprotic solvent like DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: The tosyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution could introduce various functional groups in place of the tosyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the synthesis of novel compounds.

Biology

Biologically, N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide may exhibit interesting bioactivity, making it a candidate for drug development. It could be tested for antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide
  • N-(1-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide

Uniqueness

What sets N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide apart is the specific combination of functional groups, which may confer unique biological activity and chemical reactivity. The ethoxy group, in particular, might influence its pharmacokinetic properties, such as absorption and metabolism.

Properties

IUPAC Name

N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S2/c1-4-32-19-7-5-8-20-23(19)26-24(33-20)28-21(15-17(3)27-28)25-22(29)9-6-14-34(30,31)18-12-10-16(2)11-13-18/h5,7-8,10-13,15H,4,6,9,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIHIMLZDPNRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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